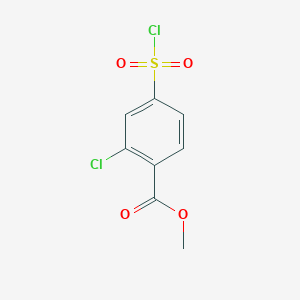

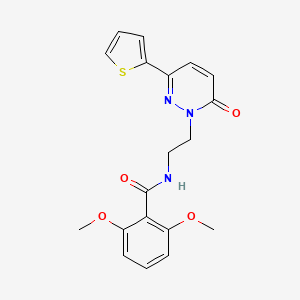

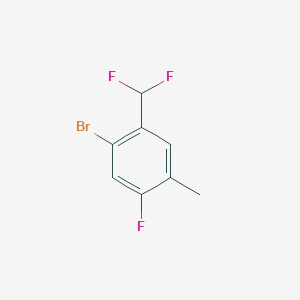

![molecular formula C16H16N4O2 B2572041 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 1797679-58-3](/img/structure/B2572041.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicine and agriculture. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Applications De Recherche Scientifique

Radiosynthesis for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives similar to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide, has been developed as selective ligands for the translocator protein (18 kDa). These compounds have been designed with substituents that allow for labeling with radioactive isotopes like fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This application is particularly relevant for neurological research, where such ligands can help visualize and quantify protein expression in the brain (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Compounds within the pyrazolo[1,5-a]pyrimidine class have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, certain derivatives have shown comparable inhibitory effects against human breast and liver carcinoma cell lines to standard drugs like 5-fluorouracil. These findings suggest potential applications in developing new anticancer and antimicrobial agents (Riyadh, 2011).

Inhibitory Activity on Enzymes and Receptors

The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to synthesize compounds that inhibit specific enzymes and receptors, which can be therapeutically relevant. For example, a series of derivatives has been developed as specific inhibitors of the cGMP-specific phosphodiesterase (type V), showing potential for treating conditions like hypertension and various central nervous system disorders. This highlights the versatility of the pyrazolo[1,5-a]pyrimidine core in drug design and development (Dumaitre & Dodic, 1996).

Synthesis and Structural Studies

Research has also focused on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their structural characterization. These efforts not only expand the chemical space of these compounds but also provide insights into their reactivity and potential applications in various fields of chemistry and pharmacology. Studies have delved into the reactivity of specific substituents and how they influence the biological activity of the resulting compounds (Abdelriheem et al., 2017).

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11-5-3-4-6-14(11)22-10-16(21)18-13-8-17-15-7-12(2)19-20(15)9-13/h3-9H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAMPREEZUBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CN3C(=CC(=N3)C)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

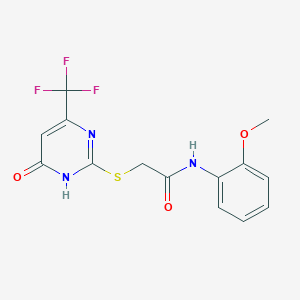

![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)

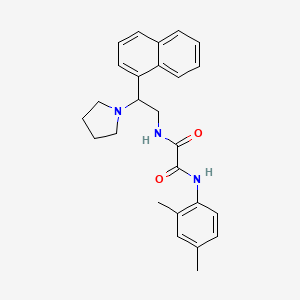

![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)

![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)

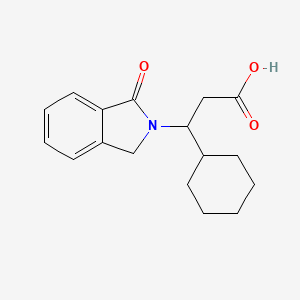

![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)